molecular formula C16H27NO2 B1662868 Mebeverine alcohol CAS No. 14367-47-6

Mebeverine alcohol

Cat. No.: B1662868
CAS No.: 14367-47-6
M. Wt: 265.39 g/mol
InChI Key: ZGZAPRVKIAFOPL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Mebeverine alcohol are not widely documented in the available sources.
    • it is derived from Mebeverine, which is synthesized through various chemical processes.
    • Industrial production methods likely involve modifications of the parent compound to yield this compound.
  • Chemical Reactions Analysis

    • Mebeverine alcohol may undergo similar reactions as Mebeverine.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions used in these reactions would depend on the specific transformation.
    • Major products formed would vary based on the reaction type.
  • Scientific Research Applications

    • Mebeverine alcohol’s applications extend across several fields:

        Chemistry: It serves as a model compound for studying musculotropic antispasmodics.

        Biology: Researchers explore its effects on smooth muscle relaxation and gut motility.

        Medicine: Clinically, it helps manage IBS symptoms by reducing intestinal spasms.

        Industry: Pharmaceutical companies may investigate its potential as a therapeutic agent.

  • Mechanism of Action

    • Mebeverine alcohol exerts its effects by relaxing intestinal smooth muscles.
    • Molecular targets likely involve ion channels or receptors involved in muscle contraction.
    • The exact pathways remain an area of ongoing research.
  • Comparison with Similar Compounds

    • While Mebeverine alcohol is less studied, we can compare it to other antispasmodics:

        Mebeverine (Parent Compound): Shares a similar mechanism of action.

        Peppermint Oil: Another antispasmodic used for IBS.

        Buscopan (Hyoscine butylbromide): Also effective in relieving gut spasms.

    Properties

    IUPAC Name

    4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZGZAPRVKIAFOPL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H27NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60931982
    Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60931982
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    265.39 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    14367-47-6
    Record name 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=14367-47-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Mebeverine alcohol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014367476
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60931982
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name MEBEVERINE ALCOHOL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UK92XY6H9
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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